Aminociclitol glucósidos

Aminocyclitols glycosides are a class of compounds that feature the unique combination of amino functionalities and glycoside structures, derived from aminocyclitol moieties. These molecules exhibit diverse biological activities and have gained significant attention for their potential applications in various fields. Structurally, they contain a cyclohexane ring with an amino group attached to one or more carbon atoms, which is linked through a glycosidic bond to a sugar moiety. The presence of both amine and sugar groups confers these compounds with amphiphilic properties, making them suitable for use in surfactants, emulsifiers, and other surface-active agents.

In cosmetics, aminocyclitols glycosides are widely used as humectants due to their strong hydrating abilities. They can effectively retain moisture within the skin, promoting healthier skin texture and appearance. Additionally, they have shown potential as preservatives in personal care products by enhancing the stability of formulations without compromising their sensory properties.

These compounds also find applications in pharmaceuticals, where they serve as intermediates for the synthesis of various drugs or as direct active ingredients due to their anti-inflammatory and antioxidant properties. Furthermore, aminocyclitols glycosides have been explored for their potential use in agriculture as biopesticides owing to their ability to modulate plant defense mechanisms.

Overall, the multifaceted nature of aminocyclitols glycosides makes them valuable components in multiple industries, offering unique functionalities and benefits across various applications.

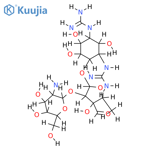

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

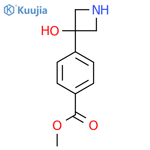

|

L-chiro-Inositol,4-amino-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-b-L-lyxo-heptopyranosyl)-1-[[[(iminomethyl)amino]acetyl]methylamino]-6-O-methyl- | 73196-97-1 | C18H36N6O6 |

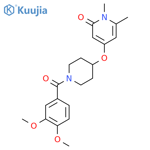

|

Fortimicin KE | 67330-21-6 | C14H30N4O5 |

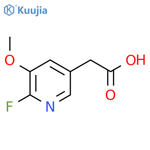

|

4-O-(2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl)-5-O-[3-O-(2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl)-β-D-ribofuranosyl]-3-amino-2,3-dideoxy-D-myo-inositol | 91465-52-0 | C23H45N5O14 |

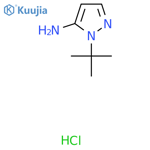

|

N-Demethylstreptomycin | 19022-67-4 | C20H37N7O12 |

|

Inosamycin D | 91421-98-6 | C23H44N4O15 |

|

Antibiotic 66-40D | 53759-50-5 | C18H35N5O7 |

|

| 53797-16-3 | C18H35N5O7 |

|

acarviostatin I03 | 375372-11-5 | C37H63NO28 |

|

Rhodostreptomycin A; 6-Epimer | 1010401-11-2 | C22H40N8O13 |

|

Isovalertatins; Isovalertatin M03 | 162731-78-4 | C42H71NO29 |

Literatura relevante

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

Proveedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados